molecular formula C15H12FN3O2 B11786949 4-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

4-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

Cat. No.: B11786949
M. Wt: 285.27 g/mol
InChI Key: IXQRVEYURIBCKW-UHFFFAOYSA-N
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Description

4-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorophenyl group, a triazole ring, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.

    Attachment of the Methoxyphenol Moiety: The methoxyphenol group is attached through etherification reactions, typically involving methoxyphenol and suitable coupling agents.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl and triazole derivatives.

Scientific Research Applications

4-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(3-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
  • 4-Fluoroamphetamine
  • 4-Fluorophenylboronic acid

Uniqueness

4-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to its specific combination of a fluorophenyl group, a triazole ring, and a methoxyphenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12FN3O2

Molecular Weight

285.27 g/mol

IUPAC Name

4-[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol

InChI

InChI=1S/C15H12FN3O2/c1-21-13-8-10(4-7-12(13)20)15-17-14(18-19-15)9-2-5-11(16)6-3-9/h2-8,20H,1H3,(H,17,18,19)

InChI Key

IXQRVEYURIBCKW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)F)O

Origin of Product

United States

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